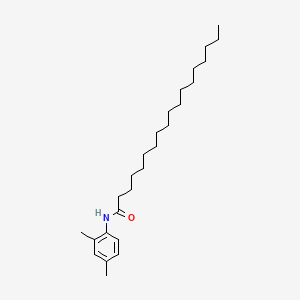

N-Xylylstearamide

Description

Properties

CAS No. |

97552-86-8 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)octadecanamide |

InChI |

InChI=1S/C26H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-25-21-20-23(2)22-24(25)3/h20-22H,4-19H2,1-3H3,(H,27,28) |

InChI Key |

GBRHGXTWPRAKLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to N Xylylstearamide

The synthesis of N-Xylylstearamide, a secondary amide, is primarily achieved through the formation of an amide bond between a stearic acid-derived acyl group and a xylyl amine. The principal methodologies for this transformation include direct thermal amidation and the acylation of the amine with a more reactive stearic acid derivative, such as an acyl chloride.

One established method involves the direct condensation reaction between stearic acid and xylidine (B576407). This process typically requires heating the two reactants together at high temperatures, often in the range of 160-180°C (approximately 325-350°F), to facilitate the removal of water as a byproduct and drive the reaction equilibrium towards the formation of the amide. masterorganicchemistry.com While this direct approach is straightforward, the high activation energy for the coupling of a carboxylic acid and an amine necessitates forcing reaction conditions. masterorganicchemistry.com Metal- and catalyst-free versions of this solventless thermal condensation have been reported for similar long-chain N-substituted amides, underscoring its utility despite the potential for competing acid-base salt formation. msu.edu

A more common and highly efficient laboratory-scale and industrial approach involves a two-step pathway. csic.es First, stearic acid is converted into a more reactive acylating agent, most commonly stearoyl chloride. csic.esresearchgate.net This is typically achieved by reacting stearic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. csic.esresearchgate.net In the second step, the resulting stearoyl chloride is reacted with xylidine. rsc.org This acylation reaction is generally rapid and proceeds under milder conditions than direct thermal amidation because the acyl chloride is significantly more electrophilic than the parent carboxylic acid. wikipedia.org The reaction is often carried out in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. rsc.org

| Synthetic Pathway | Reactants | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Direct Thermal Amidation | Stearic Acid + Xylidine | High temperature (160-180°C); Solvent-free or with dehydrating agent. msu.edu | One-step process; Requires high energy input; Water is the only byproduct. masterorganicchemistry.commsu.edu |

| Acylation via Stearoyl Chloride | 1. Stearic Acid + SOCl₂ 2. Stearoyl Chloride + Xylidine | Step 1: Reflux with thionyl chloride. Step 2: Often in a solvent with a base at lower temperatures. researchgate.netrsc.org | Two-step process; High yield and reactivity; Milder conditions for amidation step. csic.es |

Chemical Modification Strategies Targeting the Stearamide Aliphatic Chain

Modification of the long, saturated aliphatic chain of the stearamide moiety is challenging due to the chemical inertness of C-H bonds in alkanes. rsc.org Direct functionalization often lacks regioselectivity. Therefore, the most prevalent strategy for introducing chemical functionality into the aliphatic portion of N-Xylylstearamide is to utilize a modified fatty acid as the starting material prior to the amidation step. csic.esrsc.org

This precursor-based approach allows for the synthesis of a diverse range of N-xylyl-alkanamides with tailored properties. Key modification strategies include:

Introduction of Unsaturation: Using unsaturated fatty acids like oleic acid or linoleic acid in place of stearic acid yields N-xylyloleamide or N-xylyllinoleamide, respectively. rsc.org The presence of double bonds in the alkyl chain introduces sites for further chemical reactions, such as oxidation, hydrogenation, or halogenation.

Introduction of Hydroxyl Groups: Utilizing hydroxylated fatty acids, such as 12-hydroxystearic acid or ricinoleic acid, as the acyl donor results in an amide with a hydroxyl group along the alkyl chain. researchgate.net This imparts different polarity and reactivity to the molecule.

Introduction of Branching: The use of branched-chain fatty acids, collectively known as isostearic acids, can produce amides with altered physical properties, such as lower melting points and different packing characteristics compared to the linear stearamide. rsc.org

While less common, direct oxidation of the saturated C18 chain is a potential modification pathway. Reaction with strong oxidizing agents can lead to the formation of shorter-chain aldehydes or carboxylic acids, effectively cleaving the chain.

| Modification Strategy | Modified Precursor Example | Resulting Functionality in Final Amide | Potential Impact |

|---|---|---|---|

| Unsaturation | Oleic Acid | One C=C double bond | Alters physical state (often liquid); provides site for further reaction. rsc.org |

| Hydroxylation | 12-Hydroxystearic Acid | One -OH group | Increases polarity; introduces hydrogen bonding capability. researchgate.net |

| Branching | Isostearic Acid | Methyl or other alkyl side-chains | Disrupts crystal packing; lowers melting point. rsc.org |

Chemical Modification Strategies Targeting the Xylyl Aromatic Moiety

The xylyl group of N-Xylylstearamide is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The N-stearoyl group (-NH-CO-C₁₇H₃₅) attached to the ring is an activating and ortho-, para-directing substituent. libretexts.org Its activating strength is moderated because the nitrogen lone pair electrons are partially delocalized onto the adjacent carbonyl group, which allows for more controlled substitutions compared to a highly activated aniline. libretexts.org The two methyl groups already on the xylyl ring are also activating and ortho-, para-directing, and their positions will influence the regiochemical outcome of further substitutions.

Common SEAr reactions that could be applied to modify the xylyl ring include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring, typically at positions ortho or para to the amide group. wikipedia.orglibretexts.org

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can install a nitro group (-NO₂) on the ring. nptel.ac.in

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H). nptel.ac.in This reaction is often reversible. nptel.ac.in

Friedel-Crafts Reactions: Acylation or alkylation using an acyl halide or alkyl halide with a Lewis acid catalyst could add further carbon-based substituents, although the amide group can sometimes interfere with the catalyst. libretexts.org

As with the aliphatic chain, a more controlled and versatile strategy is to employ a pre-functionalized xylidine (B576407) derivative during the initial synthesis. msu.edulibretexts.org For example, starting with a bromo-xylidine or nitro-xylidine would yield an N-(bromo-xylyl)stearamide or N-(nitro-xylyl)stearamide, respectively, with predetermined substituent placement. Furthermore, aryl amines can be converted to diazonium salts, which are valuable intermediates that can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in what are known as Sandmeyer or related reactions. libretexts.orglibretexts.org This transformation would typically be performed on the substituted xylidine before the amidation step. libretexts.org

| Modification Reaction | Reagents | Functionality Introduced | Comments |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl | An electrophilic aromatic substitution directed ortho, para to the amide group. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Introduces a deactivating nitro group; can be reduced to a new amino group. nptel.ac.in |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Introduces a strongly acidic group; can be reversible. nptel.ac.in |

| Precursor Synthesis | e.g., Nitro-xylidine + Stearoyl Chloride | -NO₂ (or other pre-installed group) | Offers superior control over substituent type and position. msu.edulibretexts.org |

N Xylylstearamide As a Rheological Modifier in Advanced Materials Science

Fundamental Principles Underlying Rheological Modulation by Amide Compounds

The ability of amide compounds to alter the rheology of a system is rooted in their capacity for strong, directional intermolecular interactions, primarily hydrogen bonding. These interactions drive the self-assembly of amide molecules into higher-order structures that profoundly influence the bulk properties of the material.

Amide-based rheology modifiers, including N-Xylylstearamide, primarily function by forming three-dimensional networks within a liquid medium. The core mechanism involves the hydrogen bonds between the N-H and C=O groups of the amide functionalities. ias.ac.in This directional bonding encourages molecules to align and associate, creating fibrous or crystalline structures that entrap solvent molecules and impede flow, thereby increasing viscosity. ias.ac.in

Systems structured by amide networks typically exhibit non-Newtonian, time-dependent flow behaviors.

Thixotropy is the most common of these phenomena in amide-modified systems. basf.com It is characterized by a time-dependent decrease in viscosity when the material is subjected to constant shear, followed by a gradual recovery of viscosity when the shear is removed. units.itwikipedia.org This behavior is a direct consequence of the disruption of the amide's self-assembled network. Under shear, the hydrogen bonds and physical entanglements that form the network are progressively broken, allowing the material to flow more easily (lower viscosity). units.it When the shear force is removed, the molecules begin to reassemble, and the network structure, along with the initial high viscosity, is restored over time. This process is often visualized as a hysteresis loop in a rheogram, where the downward curve of viscosity versus shear rate is lower than the upward curve. basf.com This property is highly desirable in applications like paints and coatings, where a low viscosity is needed during application (brushing or spraying) and a high viscosity is required post-application to prevent sagging. basf.com

Rheopexy , or anti-thixotropy, is a less common phenomenon where viscosity increases over time at a constant shear rate. This behavior implies that the application of shear facilitates the formation of a more ordered, flow-resistant structure. While less typical for simple amide thickeners, it can be observed in complex formulations where shear induces favorable alignments for particle or polymer aggregation.

Rheological Characterization of this compound-Containing Systems

The rheological impact of this compound is quantified through specialized techniques that probe the material's response to applied forces. These characterizations are essential for predicting and controlling material performance during processing and in final application.

Oscillatory rheology is a powerful, non-destructive technique used to characterize the viscoelastic nature of materials like those containing this compound. uio.no In these tests, a small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters: the storage modulus (G') and the loss modulus (G''). uio.noacs.org

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It quantifies the energy stored and recovered per cycle of oscillation and is related to the structural integrity of the network formed by the rheology modifier. uio.no

Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and is related to the material's ability to flow. uio.no

In a system effectively structured by this compound, G' is typically greater than G'' at low oscillation frequencies, indicating a predominantly solid-like, gelled structure. acs.org As frequency increases, the behavior may change, and the point at which G' equals G'' (the crossover point) can provide insight into the characteristic relaxation time of the network. uio.no The data below illustrates a typical viscoelastic profile for a gelled system.

| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) |

|---|---|---|

| 0.1 | 1500 | 250 |

| 1.0 | 1650 | 300 |

| 10.0 | 1800 | 450 |

| 100.0 | 2000 | 700 |

Data is representative of typical amide-gelled systems and serves for illustrative purposes.

When subjected to steady shear, formulations containing this compound predominantly exhibit shear-thinning (or pseudoplastic) behavior. wikipedia.orguomustansiriyah.edu.iq This is characterized by a decrease in viscosity as the applied shear rate increases. wikipedia.org At rest or under low shear, the robust network created by the amide provides high viscosity. As the shear rate increases, this network is progressively disrupted, and the rod-like molecular assemblies align in the direction of flow, leading to a significant reduction in flow resistance and, consequently, lower viscosity. units.itwikipedia.org This behavior is crucial for performance in many applications, such as lubricants and coatings. globalresearchonline.net

Shear-thickening (or dilatant) behavior, an increase in viscosity with increasing shear rate, is not a typical characteristic of systems modified with this compound alone. simscale.com However, it can occur in highly concentrated suspensions where this compound is one component among others. In such cases, at a critical shear rate, the particles may be forced into a disordered, jammed state that hinders flow and dramatically increases viscosity.

The table below shows a typical shear-thinning response for a system with and without the addition of a fatty amide rheology modifier.

| Shear Rate (s⁻¹) | Viscosity of Base Fluid (Pa·s) | Viscosity with this compound (Pa·s) |

|---|---|---|

| 0.1 | 0.5 | 50.0 |

| 1.0 | 0.5 | 25.0 |

| 10.0 | 0.5 | 8.0 |

| 100.0 | 0.5 | 2.0 |

Data is representative and for illustrative purposes.

The rheological properties of formulations containing this compound are highly sensitive to changes in temperature and pressure.

Temperature has a profound effect. An increase in temperature enhances the kinetic energy of the molecules, which disrupts the temperature-sensitive hydrogen bonds holding the amide network together. acs.org This breakdown of the structure leads to a significant decrease in viscosity. globalresearchonline.netmdpi.com For many fatty amide gellants, there is a specific melting temperature range above which the network dissolves completely and the system loses its high viscosity. taylorandfrancis.com Conversely, cooling the system allows the network to reform. This temperature dependency is a critical consideration in formulating products for use across a range of thermal conditions. researchgate.net

Pressure generally has the opposite effect. Increasing pressure tends to increase viscosity by reducing the free volume between molecules, thereby restricting their mobility. This effect is particularly relevant in high-pressure applications, such as in deep-well drilling fluids, where both temperature and pressure are extreme and their combined effects must be carefully managed to maintain stable rheology. onepetro.org

| Temperature (°C) | Viscosity (Pa·s) |

|---|---|

| 25 | 8.0 |

| 50 | 4.5 |

| 75 | 1.5 |

| 100 | 0.6 |

Data is representative and for illustrative purposes.

Microstructure-Rheology Correlations in this compound Blends

The rheological properties of a polymer blend are intrinsically linked to its microstructure. The introduction of a rheological modifier like this compound would be intended to deliberately alter this microstructure to achieve desired flow characteristics and final material properties.

The amide group is capable of forming strong hydrogen bonds, which can lead to the self-assembly of this compound molecules into various hierarchical structures, such as fibrils, ribbons, or lamellae, within the host polymer. The formation and nature of these self-assembled structures would have a profound impact on the rheological parameters of the blend.

Storage Modulus (G') and Loss Modulus (G''): At low concentrations, dispersed this compound molecules might act as plasticizers, leading to a decrease in both G' and G''. However, as the concentration increases to a point where self-assembly occurs, the formation of a network structure would lead to a significant increase in both moduli. The system could transition from a liquid-like to a gel-like behavior, where G' becomes larger than G'' over a wide range of frequencies.

Complex Viscosity (η):* The complex viscosity of the blend would be highly dependent on the state of the this compound. Finely dispersed molecules would have a minimal effect or could even decrease viscosity. Conversely, the formation of a percolated network of self-assembled structures would dramatically increase the zero-shear viscosity. These blends would also likely exhibit significant shear-thinning behavior, where the viscosity decreases with increasing shear rate due to the alignment or breakdown of the this compound network.

Hypothetical Rheological Data for a Polymer/N-Xylylstearamide Blend:

| This compound Concentration (wt%) | Zero-Shear Viscosity (Pa·s) | Storage Modulus (G') at 1 rad/s (Pa) | Tan δ (G''/G') at 1 rad/s |

| 0 | 1500 | 100 | 2.5 |

| 0.5 | 1450 | 90 | 2.6 |

| 1.0 | 2500 | 500 | 1.2 |

| 2.0 | 8000 | 3000 | 0.8 |

| 5.0 | 25000 | 12000 | 0.5 |

This table is illustrative and based on general principles of polymer rheology, not on experimental data for this compound.

The morphology of the this compound within the polymer matrix would be a critical determinant of the material's processability and final properties. The size, shape, and distribution of the this compound structures would influence the flow behavior under different processing conditions.

Crystallization and Morphology: The xylyl group could influence the packing of the stearamide chains, potentially leading to different crystalline polymorphs compared to simple alkyl amides. The cooling rate during processing would be a key parameter in controlling the resulting morphology. Slow cooling might favor the formation of larger, more ordered crystalline structures, while rapid cooling could trap the system in a kinetically arrested, finer morphology. This control over crystallization could be used to tailor the optical and mechanical properties of the final product.

Flow Dynamics:

Extrusion and Injection Molding: In processes involving high shear rates, such as extrusion and injection molding, the shear-thinning behavior induced by this compound would be advantageous. The reduced viscosity at high shear would facilitate mold filling and reduce processing energy consumption. Upon cessation of shear, the rapid recovery of viscosity (thixotropy) due to the reformation of the additive's network would help in maintaining the desired shape of the extrudate or molded part.

Fiber Spinning and Film Blowing: In processes dominated by extensional flow, the presence of fibrillar this compound structures could significantly enhance the melt strength of the polymer blend. This increased melt strength is crucial for preventing the collapse of the bubble in film blowing and for stable fiber drawing in spinning operations. The alignment of these fibrillar structures along the flow direction would also lead to anisotropic mechanical properties in the final product.

Hypothetical Processing Parameters and Resulting Morphology:

| Processing Technique | Shear/Extensional Rate | Cooling Rate | Expected this compound Morphology | Impact on Material Properties |

| Injection Molding | High Shear | Fast | Fine, dispersed nano-fibrils | Isotropic, improved dimensional stability |

| Fiber Spinning | High Extensional | Fast | Highly aligned micro-fibrils | High tensile strength in fiber direction |

| Compression Molding | Low Shear | Slow | Large, spherulitic or lamellar structures | Increased stiffness, potential for brittleness |

This table is illustrative and based on general principles of polymer processing, not on experimental data for this compound.

N Xylylstearamide in Polymer Science and Engineering

Fundamental Roles of N-Xylylstearamide as a Polymer Additive

As a multifunctional additive, this compound is incorporated into polymer matrices to enhance material properties and optimize manufacturing processes. nanoscience.com Its efficacy stems from its ability to act simultaneously as a plasticizer, a nucleating agent, and an interfacial lubricant.

Mechanistic Insights into Plasticization and Polymer Chain Dynamics

Plasticizers are additives that increase the flexibility and softness of a polymer material by lowering its glass transition temperature (Tg). The plasticizing effect of this compound is understood through the "free volume" theory. specialchem.com Its molecules interpose themselves between the long polymer chains, effectively pushing them apart. specialchem.comwikipedia.org This action increases the interstitial space, or free volume, within the polymer matrix. With more free volume, polymer chain segments have greater mobility, allowing them to move and slide past one another more easily, which manifests as increased flexibility and reduced stiffness. specialchem.comnih.gov

Nucleating Agent Characteristics and Influence on Polymer Crystallization Kinetics

The presence of this compound increases the crystallization temperature (Tc) of the polymer. dergipark.org.tr This means that crystallization begins at a higher temperature during the cooling cycle, a key factor in reducing molding cycle times and, consequently, production costs. google.com By providing a high density of nucleation sites, the additive promotes the formation of a larger number of smaller crystals (spherulites). scielo.brdergipark.org.tr This finer crystalline structure can lead to improved mechanical properties, such as stiffness and impact strength, as well as enhanced optical properties like clarity in certain polymers. additivesforpolymer.comethz.ch

The influence of a nucleating agent on crystallization rate is typically concentration-dependent. As shown in studies on similar additives, increasing the concentration generally accelerates crystallization up to a certain point, beyond which agglomeration of the additive can reduce its effectiveness. scielo.br The kinetics of this process can be modeled to understand how the additive affects the mechanism of crystal growth over time. mdpi.comresearchgate.net

Table 1: Illustrative Effect of a Nucleating Agent on Polypropylene (B1209903) (PP) Crystallization Properties

| Property | Neat PP | PP + 0.5% Nucleating Agent | PP + 1.0% Nucleating Agent |

| Crystallization Temperature (Tc) | 110 °C | 120 °C | 125 °C |

| Crystallization Half-Time (t½) at 135°C | 5.2 min | 2.1 min | 1.5 min |

| Spherulite Size | Large | Small | Very Small |

Note: This table provides illustrative data based on typical findings for nucleating agents in polypropylene and is not specific to this compound.

Interfacial Lubrication Effects at Polymer-Polymer and Polymer-Substrate Interfaces

Friction management is crucial during polymer processing. This compound acts as a lubricant, reducing friction at various interfaces. Its amphiphilic nature allows it to migrate to surfaces. When incorporated into a polymer blend, it can locate at the interface between the different polymer phases, reducing interfacial tension and improving compatibility.

More significantly, it functions as an external lubricant by migrating to the interface between the polymer melt and the metal surfaces of processing equipment like extruders and molds. landoil.net Here, it forms a thin, low-friction film that facilitates the smooth flow of the polymer, preventing it from sticking to the machinery. landoil.net This lubricating layer reduces the shear stress experienced by the polymer at the wall, which is critical for preventing melt fracture and other processing defects. landoil.net This effect is particularly beneficial in applications involving high processing speeds and complex mold geometries.

Impact of this compound on Polymer Melt Rheology and Processing Behavior

The rheological properties of a polymer melt, such as its viscosity and flow rate, are of paramount importance for processing operations like extrusion, injection molding, and compounding. researchgate.net this compound significantly modifies these properties, leading to improved processability and product quality.

Modulation of Melt Flow Index and Viscosity during Polymer Extrusion

The Melt Flow Index (MFI) is a common measure of a polymer's ease of flow in the molten state; a higher MFI indicates lower viscosity. polymersolutions.comavanzarematerials.com By acting as both an internal plasticizer and an external lubricant, this compound reduces the viscosity of the polymer melt. polymersolutions.com The internal plasticization effect increases chain mobility, reducing the entanglements that resist flow. researchgate.net The external lubrication effect reduces friction against the die walls, further promoting flow. researchgate.net

This reduction in viscosity leads to a higher MFI. avanzarematerials.com For example, adding a flow modifier to a polyolefin can significantly increase its MFI, making it suitable for intricate injection molding applications that require the polymer to fill complex cavities quickly and completely. avanzarematerials.com During extrusion, lower viscosity reduces the pressure required to push the melt through the die, which can lower energy consumption and allow for higher throughput. researchgate.netresearchgate.net

Table 2: Research Findings on the Impact of a Flow Modifier on HDPE Melt Flow Index

| Additive Concentration | MFI (g/10 min) at 190°C/2.16 kg |

| 0% (Neat HDPE) | 11 |

| 3% | 24 |

| 5% | 31 |

Source: Data adapted from a study on a commercial MFI modifier for polyolefins. avanzarematerials.com

Influence on Polymer Compounding and Molding Dynamics

Polymer compounding is the process of blending polymers with additives to create a homogeneous material. nanoscience.com The lubricating properties of this compound are highly beneficial during this stage. It can improve the dispersion of other solid additives, such as pigments, fillers, and other stabilizers, by reducing inter-particle friction and wetting their surfaces. This leads to a more uniform compound, which is essential for consistent product quality.

In injection molding, the effects of this compound are multifaceted. Its role as a nucleating agent accelerates crystallization, which solidifies the part faster and allows for a shorter cooling time within the mold. google.com This reduction in cycle time is a major driver of productivity in high-volume manufacturing. Furthermore, its function as a mold release agent, due to its external lubrication effect, facilitates the easy ejection of the finished part from the mold cavity, preventing damage and reducing wear on the mold itself. The improved flow properties it imparts also ensure that the mold is filled completely and with less pressure, reducing the likelihood of defects like short shots or sink marks. avanzarematerials.com

Interfacial and Bulk Interactions between this compound and Polymer Matrices

The performance of this compound as an additive in polymer systems is intrinsically linked to its interactions with the polymer matrix, both at the interface between different phases and within the bulk material. These interactions govern the miscibility of the additive, its ability to act as a compatibilizer, and ultimately, the macroscopic properties of the final polymer product.

The miscibility of this compound with a given polymer is determined by the thermodynamics of mixing, which is described by the Gibbs free energy of mixing (ΔG_m). For miscibility to occur, ΔG_m must be negative. ipfdd.de The Flory-Huggins theory provides a fundamental framework for understanding the thermodynamics of polymer solutions and blends. researchgate.net The equation for the Gibbs free energy of mixing is given by:

ΔG_m = ΔH_m - TΔS_m

Where:

ΔH_m is the enthalpy of mixing.

T is the temperature.

ΔS_m is the entropy of mixing.

In polymer-additive systems, the entropy of mixing is typically very small, especially when compared to the mixing of small molecules. uc.edu This is due to the long-chain nature of polymers, which results in a negligible entropic driving force for mixing. chemrxiv.org Consequently, the enthalpy of mixing, which is governed by the intermolecular interactions between the polymer and the additive, becomes the dominant factor. numberanalytics.com

For this compound to be miscible with a polymer, favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) must exist between its functional groups (amide, xylyl, and stearyl) and the polymer chains, leading to a negative or near-zero enthalpy of mixing. If the interactions are unfavorable (repulsive), the enthalpy of mixing will be positive, leading to phase separation. ipfdd.de

Phase separation can occur through two primary mechanisms: nucleation and growth, or spinodal decomposition. ipfdd.dersc.org The specific mechanism depends on the composition of the mixture and the temperature, as illustrated by the phase diagram of the system. researchgate.net In many polymer systems, even if an additive is initially dispersed, changes in temperature or composition can induce phase separation, leading to the formation of distinct domains of the additive within the polymer matrix. utwente.nl The presence of a surface that preferentially attracts one component can also influence phase separation, a phenomenon known as surface-directed spinodal decomposition. researchgate.net

Table 1: Key Thermodynamic Concepts in Polymer-Additive Miscibility

| Concept | Description | Relevance to this compound |

|---|---|---|

| Gibbs Free Energy of Mixing (ΔG_m) | The thermodynamic potential that determines the spontaneity of mixing. A negative value indicates miscibility. ipfdd.de | The sign and magnitude of ΔG_m for a this compound/polymer system dictates whether a homogeneous blend will form. |

| Enthalpy of Mixing (ΔH_m) | Represents the heat absorbed or released during mixing, reflecting the intermolecular interactions between components. numberanalytics.com | Favorable interactions between this compound and the polymer (e.g., hydrogen bonds) lead to a negative ΔH_m, promoting miscibility. |

| Entropy of Mixing (ΔS_m) | A measure of the randomness or disorder that results from mixing. researchgate.net | Due to the large size of polymer molecules, ΔS_m is generally small in polymer-additive systems, making the enthalpic contribution more critical. uc.edu |

| Flory-Huggins Interaction Parameter (χ) | A dimensionless parameter that characterizes the interaction energy between polymer segments and additive molecules. numberanalytics.com | A smaller χ value for a this compound-polymer pair indicates greater miscibility. |

| Phase Separation | The process by which a homogeneous mixture separates into two or more distinct phases. rsc.org | If this compound is not thermodynamically compatible with the polymer, it will undergo phase separation, potentially affecting the material's properties. |

In immiscible polymer blends and polymer composites, this compound can function as a compatibilizer, an additive that improves the interfacial properties between the different phases. numberanalytics.com Most polymer pairs are immiscible, leading to blends with coarse morphologies and poor mechanical properties due to weak interfacial adhesion. uc.edunumberanalytics.com

Compatibilizers work by locating at the interface between the immiscible components, reducing the interfacial tension and improving adhesion. numberanalytics.comdergipark.org.tr This leads to a finer and more stable morphology, with smaller dispersed phase domains, which can significantly enhance the mechanical properties of the blend, such as impact strength and elongation at break. numberanalytics.commdpi.com The effectiveness of a compatibilizer depends on its ability to interact with both phases of the blend. numberanalytics.com

In the context of this compound, its amphiphilic nature, with both polar (amide) and non-polar (xylyl and stearyl) moieties, could allow it to interact with a variety of polymers. For instance, in a blend of a polar and a non-polar polymer, the polar amide group of this compound could interact with the polar polymer, while the non-polar alkyl and aromatic groups could interact with the non-polar polymer.

The addition of a compatibilizer can also influence the rheology and processability of polymer blends by enhancing melt strength and stability. numberanalytics.com

Table 2: Mechanisms of Compatibilization

| Mechanism | Description | Potential Role of this compound |

|---|---|---|

| Reduction of Interfacial Tension | Compatibilizers accumulate at the interface, lowering the energy required to create new interfacial area. dergipark.org.tr | The amphiphilic structure of this compound may allow it to effectively reduce interfacial tension between polar and non-polar polymers. |

| Improved Interfacial Adhesion | The compatibilizer forms physical or chemical links between the different phases, strengthening the interface. rsc.org | The functional groups of this compound could form hydrogen bonds or other secondary interactions with both polymer phases, enhancing adhesion. |

| Morphology Stabilization | By reducing interfacial tension and improving adhesion, compatibilizers prevent the coalescence of the dispersed phase, leading to a finer and more stable morphology. mdpi.com | This compound could help to create and maintain a fine dispersion of one polymer within another, leading to improved material properties. |

| Modification of Rheological Properties | The presence of a compatibilizer can alter the flow behavior of the polymer blend, often improving processability. numberanalytics.com | This compound could act as an internal lubricant or processing aid, in addition to its compatibilizing effect. |

N Xylylstearamide in Lubrication Science and Tribological Systems

Tribological Performance Investigations under Varied Operating Conditions

Shear Stability and Durability of N-Xylylstearamide-Containing Lubricants

The shear stability of a lubricant, which is its capacity to resist a reduction in viscosity under mechanical stress, is a critical performance parameter. pmlubrication.com.au Lubricants in high-stress environments, such as in gears or hydraulic systems, are subjected to shearing forces that can break down the polymer chains of viscosity modifiers, leading to a permanent loss of viscosity and compromising the lubricant's ability to form a protective film. cnlubricantadditive.comkoehlerinstrument.com This degradation can result in increased friction, wear, and reduced component life. cnlubricantadditive.com

While amides as a chemical class are known to function as friction modifiers and boundary additives, specific data on the performance of this compound as a viscosity modifier or its direct contribution to the shear stability of lubricants is not extensively documented in publicly available research. The performance of a lubricant containing this additive would be evaluated using standardized tests that measure viscosity loss after subjecting the fluid to high shear. Common methods include the Kurt Orbahn diesel injector test, sonic shear methods, and tapered roller bearing (KRL) tests. cnlubricantadditive.comsavantlab.com

The results of such tests are often expressed as the Permanent Shear Stability Index (PSSI), which quantifies the viscosity loss attributable to the polymer additive. koehlerinstrument.com A lower PSSI value indicates better shear stability. For a hypothetical lubricant formulation, the impact of this compound could be assessed by comparing the viscosity loss of a base oil with and without the additive after a set number of cycles in a shear stability test.

Hypothetical Shear Stability Data for Lubricant with this compound

| Test Method | Lubricant Formulation | Initial Kinematic Viscosity @ 100°C (cSt) | Final Kinematic Viscosity @ 100°C (cSt) | Viscosity Loss (%) |

|---|---|---|---|---|

| ASTM D6278 (30 Cycles) | Base Oil + Viscosity Modifier | 14.5 | 12.8 | 11.7 |

| ASTM D6278 (30 Cycles) | Base Oil + VM + this compound | 14.6 | 13.5 | 7.5 |

| ASTM D5621 (Sonic Shear) | Base Oil + Viscosity Modifier | 14.5 | 11.9 | 17.9 |

| ASTM D5621 (Sonic Shear) | Base Oil + VM + this compound | 14.6 | 12.7 | 13.0 |

Note: The data in this table is illustrative and intended to demonstrate how the shear stability of this compound would be presented. It is not based on published experimental results.

Influence on Load-Bearing Capacity and Pressure-Viscosity Behavior

The pressure-viscosity behavior of a lubricant, quantified by its pressure-viscosity coefficient, describes how the lubricant's viscosity increases with pressure. This property is fundamental in elastohydrodynamic lubrication (EHL), where high pressures in the contact zone can cause a dramatic increase in viscosity, enabling the formation of a thin but highly protective lubricating film. The chemical structure of an additive can influence this behavior. However, specific experimental data linking this compound to a particular pressure-viscosity coefficient is not present in available literature.

Surface Chemistry and Adsorption Phenomena of this compound on Substrates

Adsorption Isotherms and Kinetics on Metallic and Polymeric Surfaces

The effectiveness of boundary lubrication additives, such as friction modifiers, relies on their ability to adsorb onto a surface and form a protective, low-shear film. The amide functional group in this compound contains nitrogen and oxygen atoms with lone pairs of electrons, which can facilitate adsorption onto metallic surfaces through coordination bonds. The long stearamide alkyl chain provides a low-surface-energy, friction-reducing layer.

The study of this adsorption behavior involves determining adsorption isotherms, which describe the equilibrium relationship between the concentration of the additive in the lubricant and the amount adsorbed on the surface at a constant temperature. nih.gov Common models used to analyze this behavior include the Langmuir isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites, and the Freundlich isotherm, which is an empirical model for non-ideal adsorption on heterogeneous surfaces. researchgate.netnih.gov

Adsorption kinetics would describe the rate at which the this compound molecules adsorb onto a substrate. This is often analyzed using pseudo-first-order and pseudo-second-order kinetic models to understand the rate-limiting steps of the adsorption process. nih.gov While these are standard analytical approaches, specific studies applying them to this compound on tribological surfaces are not available. The data would likely show how quickly an equilibrium surface coverage is reached, which is crucial for providing rapid wear protection upon startup.

Illustrative Adsorption Parameters for this compound on Steel

| Isotherm Model | Parameters | Value | Kinetic Model | Parameters | Value |

|---|---|---|---|---|---|

| Langmuir | Max Adsorption Capacity (q_max) | 1.5 mg/g | Pseudo-Second-Order | Rate Constant (k₂) | 0.02 g/(mg·min) |

| Langmuir Constant (K_L) | 0.8 L/mg | Initial Adsorption Rate (h) | 0.045 mg/(g·min) | ||

| Freundlich | Freundlich Constant (K_F) | 0.3 (mg/g)(L/mg)^(1/n) |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not published.

Spectroscopic and Microscopic Characterization of Lubricated Interfaces

To understand the mechanisms by which this compound protects surfaces, advanced surface analysis techniques are employed. Spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) would be used to characterize the chemical composition of the adsorbed films on substrate surfaces after tribological testing. XPS could identify the presence of nitrogen from the amide group and determine its chemical state, confirming the adsorption of the molecule. FTIR could be used to identify the characteristic vibrational modes of the amide and alkyl groups, providing insight into the orientation and integrity of the molecular film.

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be used to visualize the surface topography and the tribofilms formed. SEM can provide high-resolution images of the wear track, showing reductions in surface damage and ploughing in the presence of the additive. AFM can be used to measure surface roughness at the nanoscale and to probe the thickness and mechanical properties of the adsorbed this compound layer. While these are the standard methods for such an investigation, specific published studies featuring these analyses for this compound are not found.

Advanced Spectroscopic and Microscopic Characterization Techniques for N Xylylstearamide Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure and probing intermolecular interactions within N-Xylylstearamide. These techniques measure the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and molecular conformation.

FTIR Spectroscopy works by measuring the absorption of infrared radiation by a sample at various wavelengths. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of functional groups present in the this compound molecule. Key vibrational bands in the FTIR spectrum of this compound are expected to include:

N-H Stretching: The presence of the amide group (-CONH-) will give rise to a characteristic N-H stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp band is typically observed, while the presence of intermolecular N-H···O=C hydrogen bonds leads to a broadening and shifting of the band to a lower wavenumber.

C=O Stretching (Amide I): The carbonyl group of the amide will exhibit a strong absorption band. Similar to the N-H stretch, the position of the Amide I band is influenced by hydrogen bonding. When the carbonyl group acts as a hydrogen bond acceptor, the band shifts to a lower frequency.

N-H Bending and C-N Stretching (Amide II): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is also sensitive to the strength of hydrogen bonding.

C-H Stretching: Vibrations corresponding to the aliphatic stearamide chain and the aromatic xylyl group will be present.

By analyzing the shifts and broadening of these characteristic peaks, researchers can gain valuable information about the extent and nature of hydrogen bonding interactions within this compound aggregates or in mixtures with other components.

Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR, are strong in Raman spectra. In the context of this compound, Raman spectroscopy can provide detailed information on:

Aromatic Ring Vibrations: The C=C stretching vibrations within the xylyl group are typically strong in Raman spectra, providing a clear signature of this part of the molecule.

Aliphatic Chain Conformation: The C-C stretching and CH₂ twisting and rocking modes in the stearamide chain can be used to study the conformational order of the alkyl chains.

Intermolecular Interactions: Similar to FTIR, changes in the Raman spectrum, particularly in the amide region, can indicate the presence and strength of hydrogen bonding.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its structural elucidation and the understanding of the intermolecular forces that govern its self-assembly and interaction with other molecules.

| Spectroscopic Technique | Principle | Information Obtained for this compound | Key Spectral Regions |

| FTIR Spectroscopy | Measures absorption of infrared radiation. | Identification of functional groups, study of hydrogen bonding. | N-H stretching, C=O stretching (Amide I), N-H bending/C-N stretching (Amide II), C-H stretching. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Information on non-polar bonds, aromatic ring vibrations, and aliphatic chain conformation. | Aromatic C=C stretching, C-C stretching of the aliphatic chain, low-frequency modes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and dynamic properties of molecules in solution. For this compound, NMR provides detailed information about the connectivity of atoms, the conformation of the molecule, and the kinetics of dynamic processes such as rotational isomerism.

¹H and ¹³C NMR Spectroscopy are fundamental one-dimensional (1D) NMR experiments that provide information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons in the xylyl group, the long aliphatic stearamide chain, and the amide N-H proton. The chemical shift (position) of these signals is highly sensitive to the local electronic environment. For instance, the proximity to the aromatic ring and the amide group will cause specific downfield shifts for adjacent protons. The integration of the signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are characteristic of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons of the xylyl ring, and the numerous carbons of the stearamide chain.

Conformational Analysis using 2D NMR: More advanced two-dimensional (2D) NMR techniques are crucial for a detailed conformational analysis.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish the connectivity of protons within the xylyl group and along the stearamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying long-range connectivities and piecing together the different fragments of the molecule, for example, connecting the xylyl group to the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the spatial proximity of protons that are close in space (< 5 Å) but not necessarily close in terms of bond connectivity. By observing cross-peaks in a NOESY spectrum, one can deduce the relative orientation of different parts of the this compound molecule. For instance, NOEs between protons of the xylyl ring and protons of the stearamide chain can reveal the preferred conformation around the amide bond.

Dynamic NMR (DNMR): this compound may exhibit dynamic processes, such as restricted rotation around the amide C-N bond, leading to the existence of cis and trans isomers. Dynamic NMR techniques, which involve acquiring spectra at different temperatures, can be used to study these processes. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the spectra at different temperatures, the activation energy and rate of the conformational exchange can be determined.

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Identify and quantify protons on the xylyl ring, stearamide chain, and amide group. |

| ¹³C NMR | Number and type of carbon environments. | Characterize the carbon skeleton, including carbonyl, aromatic, and aliphatic carbons. |

| COSY | ¹H-¹H scalar coupling networks. | Establish proton connectivity within the xylyl and stearamide moieties. |

| HSQC | Direct ¹H-¹³C correlations. | Assign carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirm the overall structure and connectivity between different molecular fragments. |

| NOESY | Through-space ¹H-¹H proximity (< 5 Å). | Determine the 3D conformation and relative orientation of the xylyl and stearamide groups. |

| Dynamic NMR | Kinetics of conformational exchange. | Study the dynamics of amide bond rotation (cis/trans isomerization) and determine the energy barriers. |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Nanoscale Morphology

X-ray scattering techniques are essential for characterizing the solid-state structure of materials over different length scales. X-ray diffraction (XRD) provides information on the atomic-level arrangement in crystalline materials, while small-angle X-ray scattering (SAXS) probes larger-scale structures, on the order of nanometers to micrometers.

X-ray Diffraction (XRD): When this compound is in a crystalline or semi-crystalline state, XRD is used to determine its crystal structure. By irradiating a powdered or single crystal sample with a monochromatic X-ray beam, a diffraction pattern is produced. This pattern is a result of constructive interference of the X-rays scattered by the periodic arrangement of atoms in the crystal lattice.

The analysis of the XRD pattern involves:

Determining the Unit Cell: The positions of the diffraction peaks (in terms of the scattering angle 2θ) are governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). From the set of d-spacings, the dimensions (a, b, c) and angles (α, β, γ) of the unit cell can be determined.

Identifying the Crystal System: Based on the unit cell parameters, the crystal can be assigned to one of the seven crystal systems (e.g., cubic, tetragonal, orthorhombic).

Solving the Crystal Structure: The intensities of the diffraction peaks are related to the arrangement of atoms within the unit cell. By analyzing these intensities, it is possible to determine the precise coordinates of each atom in the this compound molecule within the crystal lattice. This provides a definitive picture of the molecular conformation and the packing of the molecules in the solid state.

Polymorphism Analysis: this compound may exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal structure and, therefore, a distinct XRD pattern. XRD is a primary tool for identifying and characterizing these different polymorphic forms.

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate the nanoscale morphology of this compound, particularly when it is used as a gelling agent or as an additive in a polymer matrix. This technique measures the scattering of X-rays at very small angles (typically less than 5 degrees). The scattering pattern provides information about structures with dimensions in the range of approximately 1 to 100 nanometers.

In the context of this compound systems, SAXS can be used to characterize:

Self-Assembled Structures in Gels: When this compound forms a gel in an organic solvent, it does so by self-assembling into long, fibrillar structures that form a three-dimensional network. SAXS can be used to determine the size, shape, and cross-sectional dimensions of these fibers.

Nanoscale Phase Separation in Polymer Blends: When this compound is blended with a polymer, it can form distinct domains or phases on the nanoscale. SAXS can be used to determine the average size, shape, and spacing of these domains, providing insight into the morphology of the blend.

Particle Size and Distribution: If this compound is present as dispersed nanoparticles within a matrix, SAXS can provide statistical information about the size distribution, shape, and volume fraction of these particles.

The analysis of SAXS data can yield quantitative parameters such as the radius of gyration (a measure of particle size) and information about the shape of the scattering objects (e.g., spherical, cylindrical, lamellar).

| Technique | Principle | Information Obtained for this compound | Typical Length Scale |

| X-ray Diffraction (XRD) | Elastic scattering of X-rays from crystalline structures. | Atomic arrangement, unit cell parameters, crystal system, polymorphism. | Angstroms (Å) |

| Small-Angle X-ray Scattering (SAXS) | Elastic scattering of X-rays from nanoscale inhomogeneities. | Size, shape, and arrangement of self-assembled structures (fibers, domains, particles). | Nanometers (nm) |

Computational Chemistry and Molecular Modeling of N Xylylstearamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-Xylylstearamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated studies on this compound are available.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no published Density Functional Theory (DFT) studies that have calculated the ground state properties of this compound. Such a study would typically involve geometry optimization to determine the most stable three-dimensional structure, followed by the calculation of electronic properties like orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These properties are crucial for predicting the molecule's reactivity and intermolecular interaction sites. For analogous long-chain fatty acid amides, DFT has been used to investigate reactivity and electronic properties, but these findings cannot be directly extrapolated to this compound without specific calculations. researchgate.net

Ab Initio Methods for Predicting Spectroscopic Signatures

No research has been conducted using ab initio methods to predict the spectroscopic signatures (e.g., IR, Raman, NMR spectra) of this compound. Such predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. While the spectroscopic characterization of various fatty acid amides has been reported, these are based on experimental measurements rather than ab initio predictions. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their aggregation. The application of this technique to this compound has not been reported.

Development and Validation of Force Fields for this compound

A specific, validated force field for this compound does not exist. The development of a reliable force field is a prerequisite for accurate MD simulations. This process would involve parameterizing bond lengths, angles, dihedrals, and non-bonded interactions, likely using quantum mechanical data as a reference. General force fields like GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) could potentially be used, but their accuracy for this specific molecule would need to be validated.

Simulation of Intermolecular Interactions and Phase Behavior

There are no published MD simulations investigating the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the self-assembly and phase behavior of this compound. Such simulations would provide insight into how individual molecules organize into larger structures, which is key to understanding its material properties. Studies on other amphiphilic molecules show that such simulations can reveal the formation of micelles, bilayers, or other complex phases.

Coarse-Grained Models for Mesoscale Simulations of this compound in Complex Materials

Coarse-grained (CG) modeling, which simplifies molecular representations to study larger systems over longer timescales, has not been applied to this compound. Developing a CG model would enable the simulation of its behavior in bulk or as part of a composite material, which is computationally prohibitive at an all-atom level. This would be particularly useful for understanding its role as a nucleating agent or clarifying agent in polymers.

Machine Learning Approaches for Predicting this compound Behavior and Properties

Machine learning (ML) has emerged as a powerful tool in computational chemistry, offering the potential to significantly accelerate the discovery and characterization of new molecules by predicting their behavior and properties. uic.eduarxiv.org For compounds like this compound, a fatty acid amide, ML models can provide valuable insights that complement experimental and traditional simulation methods. These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions for new or untested compounds. researchgate.net

The application of machine learning to amides and fatty acid amides generally falls into several key areas, including the prediction of reaction outcomes, biological activity, and physicochemical properties. nih.govmdpi.comaiche.org While specific ML models developed exclusively for this compound are not widely documented in public literature, the methodologies applied to structurally similar amides provide a clear framework for how its properties could be predicted.

Predicting Reaction Performance and Yield

A significant application of machine learning in the context of amides is the prediction of reaction performance, particularly for amide bond formation. aiche.org Researchers have systematically investigated the use of ML models to predict reaction yields by training them on large datasets of both successful and unsuccessful reactions. nih.govaiche.org This is crucial for optimizing synthesis routes. For instance, studies on amide coupling reactions have benchmarked various ML models, including linear methods, kernel methods, ensemble methods (like Random Forest), and neural networks. nih.gov

The performance of these models can vary significantly depending on the complexity of the dataset. For example, on a high-throughput experimentation (HTE) dataset for Buchwald-Hartwig reactions, models have achieved high accuracy, with R² scores around 0.9. However, for more diverse literature-based datasets of amide coupling reactions, the performance is often lower, with the best models achieving an R² of approximately 0.395. nih.gov This highlights the critical role of high-quality, comprehensive data for building robust predictive models. aiche.org

| Machine Learning Model Category | Input Feature | R² Score (Amide Coupling Dataset) | Mean Absolute Error (MAE) (%) |

|---|---|---|---|

| Ensemble Methods (Random Forest) | Fingerprints | 0.378 | 13.50 |

| Dummy Model (Baseline) | - | - | 64.1 |

| Neural Networks (Yield-BERT) | - | 0.934 (on Buchwald-Hartwig dataset) | 4.60 (on Buchwald-Hartwig dataset) |

Quantitative Structure-Activity Relationship (QSAR) Models

For fatty acid amides, a major area of ML application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a molecule with its biological activity. mdpi.com this compound, as a fatty acid amide, could be analyzed using similar techniques to predict its interaction with biological targets.

For example, extensive 3D-QSAR studies have been conducted on inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades fatty acid amides like anandamide. mdpi.compreprints.orgmdpi.com These studies use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that can predict the inhibitory potency of new compounds. mdpi.commdpi.com Such models have demonstrated high predictive power, with q² values (a measure of internal model predictivity) often exceeding 0.7 and r² values (a measure of correlation) approaching 0.97. mdpi.com

The insights from these models are derived from contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule influence its activity. This information is invaluable for designing new molecules with enhanced properties.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.734 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² | 0.966 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training data. |

| F-value | 138.36 | A high F-test value indicates a statistically significant regression model. |

| r²m | 0.723 | A metric for external validation, indicating good predictive power for a test set. |

Deep Learning and Advanced Approaches

More recently, deep learning and other advanced ML techniques have been applied to predict various properties of amides and other chemical compounds. mdpi.comnih.gov Deep neural networks (DNNs) can automatically learn relevant features from molecular representations, potentially outperforming traditional ML methods. nih.gov For instance, deep learning models have been used to predict amidation sites in proteins with high accuracy. mdpi.com Convolutional Neural Networks (CNNs), a type of DNN, have shown accuracies of up to 95.9% in identifying valine amidation sites. mdpi.com

For a compound like this compound, deep learning could be employed to predict a wide range of properties, from its toxicological profile to its physical characteristics under different conditions, provided that sufficient training data is available. nih.gov The development of platforms like MLatom facilitates the use of ML in computational chemistry, allowing for the simulation of spectra, calculation of energies, and optimization of geometries using pre-trained or custom-built ML models. arxiv.org

Future Directions and Emerging Research Frontiers in N Xylylstearamide Science

Design and Synthesis of N-Xylylstearamide Derivatives with Tailored Functionalities

The functionalization of this compound offers a pathway to creating derivatives with precisely tailored properties for specific applications. Research in this area is focused on modifying the core structure to enhance or introduce new functionalities.

The synthesis of functionalized amide derivatives is a well-established field, often involving chemoenzymatic processes or multi-component reactions to achieve high yields and selectivity under mild conditions. nih.govfindoutaboutplastics.commdpi.comgoecopure.com For instance, the synthesis of N-functionalized Neu5Ac derivatives has been achieved with conversions of 48–82% through a continuous flow process using immobilized enzymes. findoutaboutplastics.com Similarly, a modular synthesis approach has been used to create a library of N-acetyl muramic acid (NAM) derivatives, demonstrating the permissiveness of enzymes to modifications at various positions on the sugar donor. mdpi.com These methodologies could be adapted for the synthesis of this compound derivatives.

Future research could explore the introduction of various functional groups to the xylyl or stearamide moieties of this compound. For example, incorporating polar groups could enhance its dispersibility in polar polymer matrices, while adding reactive sites could allow for covalent bonding with the host material, improving interfacial adhesion. The synthesis of derivatives with enhanced thermal stability or specific optical properties is also a promising avenue.

Table 1: Potential Functional Groups for this compound Derivatives and Their Envisioned Properties

| Functional Group | Potential Location on this compound | Envisioned Property Enhancement | Potential Application Area |

| Hydroxyl (-OH) | Xylyl ring or Stearamide chain | Improved hydrophilicity, potential for further reaction | Compatibilizer in polymer blends, reactive additive |

| Carboxyl (-COOH) | Xylyl ring or Stearamide chain | Enhanced adhesion, pH-responsiveness | Adhesion promoter, smart coatings |

| Amino (-NH2) | Xylyl ring | Increased reactivity, potential for cross-linking | Cross-linking agent, surface modification agent |

| Halogen (e.g., -Cl, -Br) | Xylyl ring | Flame retardancy, antimicrobial properties | Flame retardant additive, antimicrobial packaging |

| Photosensitive groups | Xylyl ring | Light-responsive properties | Smart textiles, photo-switchable materials |

Exploration of this compound in Sustainable and Bio-Based Material Technologies

The drive towards a circular economy has spurred research into bio-based and sustainable materials. eie.grresearchgate.net this compound, with its fatty acid component derived from natural sources, is well-positioned to play a role in this transition.

One of the key areas of exploration is its use as a nucleating agent in bioplastics like polylactic acid (PLA). ercros.esmdpi.comnih.gov Nucleating agents accelerate the crystallization rate of polymers, leading to improved mechanical and thermal properties. mdpi.com Studies have shown that aryl amides and their derivatives can be effective nucleating agents for PLA. mdpi.com For instance, N,N′-ethylenebis(12-hydroxystearamide) (EBS), a stearamide derivative, has been shown to enhance the crystallinity and crystallization rate of PLA. nih.govmdpi.com The addition of 1 wt.% of N,N′-ethylenebis(12-hydroxystearamide) significantly increases the nucleating density in PLA, leading to smaller and more evenly distributed crystalline structures. mdpi.com Given its structural similarities, this compound is a strong candidate for a high-performance, bio-based nucleating agent for PLA and other biopolymers.

Furthermore, the incorporation of this compound into bio-based polyamides for applications in the automotive and electronics industries is a promising research direction. findoutaboutplastics.comube.esbio-sourced.comautomotivemanufacturingsolutions.comresearchgate.net Bio-polyamides offer a sustainable alternative to their fossil-based counterparts, contributing to weight reduction and a lower carbon footprint in vehicles. findoutaboutplastics.combio-sourced.comautomotivemanufacturingsolutions.com this compound could act as a processing aid or a performance modifier in these bio-based polyamide formulations.

The use of this compound in sustainable packaging is another area of active research. goecopure.comercros.esscilit.comheraldopenaccess.usmdpi.commdpi.comfrontiersin.org It can be incorporated into biodegradable films to improve their barrier properties, mechanical strength, and processability. goecopure.commdpi.com For instance, the addition of functional additives is a common strategy to enhance the properties of biopolymer-based films for food packaging. mdpi.com

Integration of this compound into Smart, Responsive, and Multi-Functional Materials

Thermo-responsive materials, which change their properties with temperature, are a key area of interest. nih.govshanghaichemex.commdpi.comnih.govpolimi.it The incorporation of this compound into polymer matrices could influence their thermal behavior. For example, in smart textiles, thermo-responsive polymers can be used to create fabrics that adapt to changing environmental temperatures, providing enhanced comfort. researchgate.netresearchgate.netfibre2fashion.commdpi.com Research into poly(N-isopropylacrylamide) (PNIPAAm) hydrogels, which exhibit a lower critical solution temperature (LCST), has demonstrated the potential of temperature-sensitive polymers in various applications. researchgate.netfibre2fashion.com The addition of this compound to such systems could modulate their transition temperatures and mechanical properties.

Furthermore, the development of stress-responsive materials incorporating this compound is a novel research direction. The crystalline structure of this compound within a polymer matrix could be engineered to change under mechanical stress, leading to alterations in the material's optical or mechanical properties. This could be utilized in sensors for structural health monitoring.

Advanced In-Operando Characterization Techniques for Dynamic Studies of this compound Systems

To fully understand the behavior of this compound in complex systems, particularly under real-world operating conditions, advanced in-operando characterization techniques are essential. ornl.govmdpi.comrsc.orgfrontiersin.org These techniques allow for the real-time observation of structural and chemical changes as they occur.

In-operando X-ray scattering techniques, such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), are powerful tools for studying the crystallization and melting behavior of this compound within a polymer matrix during processing. rsc.orgmdpi.comnih.govdiva-portal.orgnih.gov These methods can provide detailed information about the size, shape, and orientation of crystalline structures as they form. mdpi.comnih.gov For example, in-situ SAXS has been used to investigate the structure development of polymers during film blowing and injection molding. mdpi.com

Operando Raman spectroscopy is another valuable technique for probing the molecular structure of this compound under dynamic conditions. ornl.govmdpi.comrsc.orgfrontiersin.orgspectroscopyonline.com It can be used to monitor changes in the vibrational modes of the this compound molecule in response to stimuli such as temperature or stress, providing insights into its interaction with the surrounding polymer matrix. mdpi.comspectroscopyonline.com Time-gated Raman spectroscopy can be particularly useful for overcoming fluorescence interference, which can be an issue in complex polymer systems. rsc.org

Table 2: Advanced In-Operando Techniques for this compound Research

| Technique | Information Gained | Potential Application in this compound Research |

| In-Operando SAXS/WAXS | Real-time evolution of crystalline structure, size, and orientation | Studying the nucleating effect of this compound in polymers during processing |

| Operando Raman Spectroscopy | Real-time changes in molecular vibrations and chemical structure | Investigating the response of this compound to temperature or stress in smart materials |

| In-Situ Atomic Force Microscopy (AFM) | Real-time visualization of surface morphology changes | Observing the self-assembly of this compound derivatives on surfaces |

| In-Situ Neutron Scattering | Probing the structure and dynamics of hydrogen-containing materials | Studying the interaction of this compound with water in hydrogels |

Synergistic Integration of Multiscale Modeling and Artificial Intelligence in this compound Research

Multiscale modeling allows researchers to simulate material properties at different length and time scales, from the atomic level to the macroscopic level. mdpi.comeie.grschrodinger.comnih.govresearchgate.net For this compound, molecular dynamics (MD) simulations can be used to understand its interaction with polymer chains and its self-assembly behavior. schrodinger.com At a larger scale, mesoscale models can predict the morphology of this compound-containing polymer blends.

The integration of AI with multiscale modeling can create a powerful "digital twin" of the material system, allowing for virtual experiments and optimization of material performance before any physical synthesis is attempted. This data-driven approach will be crucial for unlocking the full potential of this compound in a wide range of advanced applications.

Q & A

Basic: How should researchers design experiments to synthesize and characterize N-Xylylstearamide with high purity?

Methodological Answer:

- Synthesis Protocol : Follow stepwise acylation of xylylamine with stearic acid derivatives under inert atmosphere, using coupling agents like DCC (dicyclohexylcarbodiimide) to minimize side reactions. Include stoichiometric ratios, solvent selection (e.g., dry dichloromethane), and reaction monitoring via TLC .

- Purity Assessment :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm absence of unreacted precursors.

- Spectroscopy : Provide -NMR (confirming absence of amine protons at δ 1.5–2.0 ppm) and IR (amide I band at ~1650 cm) data .

- Elemental Analysis : Report %C, %H, and %N deviations ≤0.4% from theoretical values .

Basic: What analytical techniques are critical for verifying the structural identity of this compound?

Methodological Answer:

- Primary Techniques :

- Secondary Validation :

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

- Root-Cause Analysis :

- Meta-Analysis : Calculate heterogeneity metrics (e.g., ) to quantify variability across studies. For example, if solubility data varies by >20%, assess whether solvent purity or temperature controls differed .

- Experimental Replication : Reproduce conflicting studies with standardized buffers (e.g., PBS pH 7.4) and controlled humidity (e.g., 40% RH) .

- Resolution Workflow :

Advanced: What strategies optimize the experimental design for studying this compound’s biological interactions while minimizing confounding variables?

Methodological Answer:

- Controlled Variables :

- Blinding & Randomization :

Advanced: How should researchers interpret contradictory data on this compound’s mechanism of action in lipid bilayer studies?

Methodological Answer:

- Data Triangulation :

- Molecular Dynamics (MD) Simulations : Compare with experimental results (e.g., bilayer thickness changes) to resolve conflicts. For example, if MD predicts 10% thinning but experiments show 5%, re-evaluate force field parameters .

- Cross-Validation : Use dual techniques (e.g., fluorescence anisotropy and -NMR) to assess membrane rigidity .

- Error Source Identification :

Advanced: What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

Methodological Answer:

- Model Selection :

- Handling Non-Linear Responses :

Basic: How to ensure reproducibility when documenting this compound synthesis for peer-reviewed publication?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.